Cas no 1251288-72-8 (1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one)

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl)-
- 1-(1-Ethyl-1h-pyrazol-4-yl)propan-2-one
- CS-0275889
- AKOS011406536
- EN300-1829087
- 1251288-72-8
- 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one
-
- インチ: 1S/C8H12N2O/c1-3-10-6-8(5-9-10)4-7(2)11/h5-6H,3-4H2,1-2H3
- InChIKey: GNNRNSZXZHIBHT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN(CC)N=C1)C(=O)C
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 250.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 1.94±0.10(Predicted)
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829087-0.5g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 0.5g |
$809.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346559-500mg |
1-(1-Ethyl-1h-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 98% | 500mg |
¥27255.00 | 2024-08-09 | |
Enamine | EN300-1829087-1.0g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1829087-5.0g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1829087-2.5g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1829087-0.1g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1829087-0.05g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1829087-10.0g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1829087-0.25g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1829087-5g |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |
1251288-72-8 | 5g |
$2443.0 | 2023-09-19 |
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No 1251288-72-8 and Product Name: 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one
The compound with the CAS number 1251288-72-8 and the product name 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core appended to a propanone moiety, has garnered attention due to its structural versatility and potential biological activities. The 1-ethyl substituent on the pyrazole ring introduces a unique electronic and steric environment, which can modulate the compound's interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in drug discovery. Pyrazole scaffolds are known for their ability to engage with various biological receptors and enzymes, making them valuable candidates for therapeutic intervention. The specific modification of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one has been explored in several studies, particularly for their potential role in modulating inflammatory pathways and enzymatic activities. The propanone group at the C2 position of the pyrazole ring serves as a handle for further chemical modifications, enabling the synthesis of libraries of analogs with tailored properties.
In a groundbreaking study published in 2023, researchers utilized computational modeling to predict the binding affinity of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one to several key enzymes involved in metabolic disorders. The study demonstrated that the compound could interact with these enzymes with high selectivity, suggesting its potential as a lead compound for the development of novel therapeutics. The computational results were validated through experimental assays, confirming the compound's ability to inhibit target enzymes in vitro.
Moreover, the structural features of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one have been leveraged in the development of novel antimicrobial agents. A recent publication highlighted its efficacy against resistant bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis. The ethyl group on the pyrazole ring was found to be crucial for this activity, as it enhances the compound's solubility and bioavailability while maintaining potent interactions with bacterial targets.
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one has also been optimized for scalability and efficiency. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis, have enabled the rapid production of high-purity material. These advancements have made it feasible to conduct large-scale screening campaigns and preclinical studies, further elucidating the compound's therapeutic potential.
One particularly intriguing aspect of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one is its potential role in neurodegenerative diseases. Preliminary research suggests that it may interact with neurotransmitter receptors, offering a novel approach to treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been a key focus of recent studies, with promising results indicating its feasibility as a brain-targeting therapeutic.
The chemical diversity inherent in pyrazole derivatives has also been exploited for materials science applications. Researchers have explored the use of compounds like 1-(1ethyl - 11 H - pyrazol - 4 - yl ) pro pan - 2 - one as building blocks for functional materials, including organic semiconductors and catalysts. The unique electronic properties of these compounds make them suitable for applications in optoelectronics and energy storage devices.
In conclusion, 1251288 - 72 - 8 and its corresponding product name represent a fascinating compound with broad applications in pharmaceuticals and materials science. The structural features of this molecule, particularly the pyrazole core, provide a versatile platform for drug discovery and material innovation. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance as a chemical entity worthy of further exploration.
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